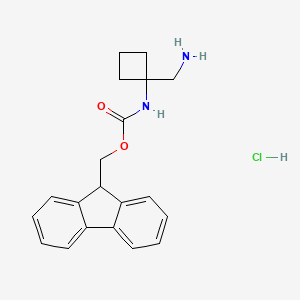![molecular formula C12H17ClN2 B11819957 (2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B11819957.png)
(2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(4-chlorophényl)méthyl]pipéridin-4-amine est un composé chimique qui appartient à la classe des dérivés de la pipéridine. La pipéridine est un composé hétérocyclique à six chaînons contenant un atome d'azote. Ce composé est caractérisé par la présence d'un groupe 4-chlorophényle attaché au cycle pipéridine, ce qui lui confère des propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (2R)-2-[(4-chlorophényl)méthyl]pipéridin-4-amine implique généralement les étapes suivantes :
Matières premières : La synthèse commence par des matières premières disponibles dans le commerce telles que le chlorure de 4-chlorobenzyl et la pipéridine.
Substitution nucléophile : Le chlorure de 4-chlorobenzyl subit une substitution nucléophile avec la pipéridine pour former le composé intermédiaire.
Réduction : Le composé intermédiaire est ensuite soumis à une réduction à l'aide d'un agent réducteur approprié tel que l'hydrure de lithium et d'aluminium (LiAlH4) pour obtenir (2R)-2-[(4-chlorophényl)méthyl]pipéridin-4-amine.
Méthodes de production industrielle
Dans les milieux industriels, la production de (2R)-2-[(4-chlorophényl)méthyl]pipéridin-4-amine peut impliquer des réactions en continu et des réacteurs à grande échelle pour garantir une synthèse efficace et à haut rendement. Les conditions de réaction sont optimisées afin de minimiser les sous-produits et de maximiser la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(2R)-2-[(4-chlorophényl)méthyl]pipéridin-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium (KMnO4) pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction à l'aide d'agents tels que le borohydrure de sodium (NaBH4) peuvent convertir le composé en ses alcools correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) en milieu acide.
Réduction : Borohydrure de sodium (NaBH4) dans un solvant alcoolique.
Substitution : Divers nucléophiles en présence d'une base comme l'hydroxyde de sodium (NaOH).
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés de la pipéridine substitués.
Applications de la recherche scientifique
(2R)-2-[(4-chlorophényl)méthyl]pipéridin-4-amine a des applications diverses dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il sert de précurseur au développement de médicaments ciblant les troubles neurologiques et autres conditions médicales.
Industrie : Le composé est utilisé dans la production de produits agrochimiques et de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de (2R)-2-[(4-chlorophényl)méthyl]pipéridin-4-amine implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets physiologiques. Les voies exactes et les cibles moléculaires dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
(2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Pipéridine : Une structure cyclique à six chaînons basique avec un atome d'azote.
4-chlorobenzylamine : Contient un groupe 4-chlorophényle attaché à une amine.
N-méthylpipéridine : Un dérivé de la pipéridine avec un groupe méthyle attaché à l'atome d'azote.
Unicité
(2R)-2-[(4-chlorophényl)méthyl]pipéridin-4-amine est unique en raison de l'arrangement spécifique du groupe 4-chlorophényle et du cycle pipéridine, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C12H17ClN2 |
|---|---|
Poids moléculaire |
224.73 g/mol |
Nom IUPAC |
(2R)-2-[(4-chlorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C12H17ClN2/c13-10-3-1-9(2-4-10)7-12-8-11(14)5-6-15-12/h1-4,11-12,15H,5-8,14H2/t11?,12-/m1/s1 |
Clé InChI |
SGVKWPSGJHWMGH-PIJUOVFKSA-N |
SMILES isomérique |
C1CN[C@@H](CC1N)CC2=CC=C(C=C2)Cl |
SMILES canonique |
C1CNC(CC1N)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



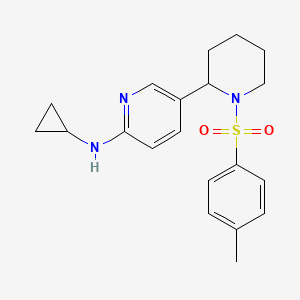
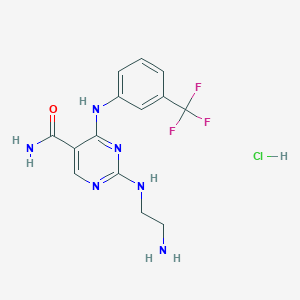

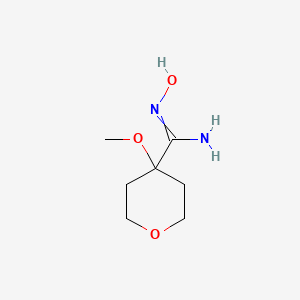
![ethyl (4aR,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11819908.png)
![N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide](/img/structure/B11819915.png)

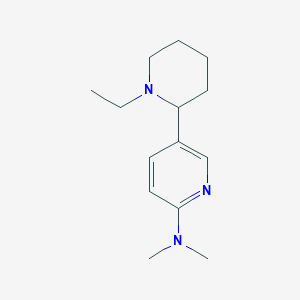
![N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11819929.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11819932.png)
![Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride](/img/structure/B11819934.png)
